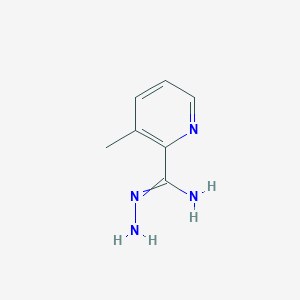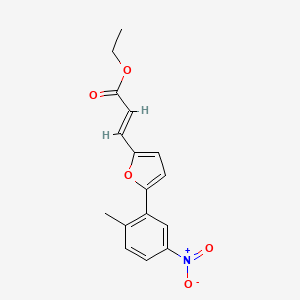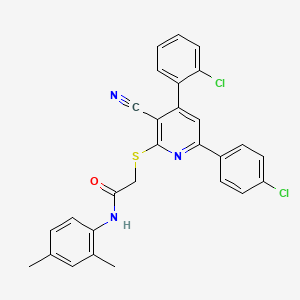![molecular formula C10H8F4N2O2 B11769520 2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B11769520.png)
2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3bR,4aS)-3-(Difluormethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)essigsäure ist eine komplexe organische Verbindung mit mehreren Fluoratomen und einer einzigartigen Cyclopropan-Cyclopentan-Pyrazol-Struktur.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((3bR,4aS)-3-(Difluormethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)essigsäure beinhaltet typischerweise die Difluormethylierung von Heterocyclen über einen radikalischen Prozess . Diese Methode ist entscheidend für die Funktionalisierung verschiedener fluorhaltiger Heterocyclen, die Kernbausteine verschiedener biologisch und pharmakologisch aktiver Inhaltsstoffe sind .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind in der verfügbaren Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde wahrscheinlich die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts beinhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3bR,4aS)-3-(Difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid typically involves the difluoromethylation of heterocycles via a radical process . This method is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically and pharmacologically active ingredients .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((3bR,4aS)-3-(Difluormethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren.
Substitution: Die Fluoratome können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der gewünschten Transformation, einschließlich Temperatur, Lösungsmittel und Katalysator.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Carbonsäuren oder Ketonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
2-((3bR,4aS)-3-(Difluormethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)essigsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Einsatz bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften.
Wirkmechanismus
Der Wirkungsmechanismus von 2-((3bR,4aS)-3-(Difluormethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Fluoratome der Verbindung spielen eine entscheidende Rolle bei der Verbesserung ihrer Bindungsaffinität und -stabilität zu Zielproteinen oder -enzymen. Diese Interaktion kann verschiedene biologische Prozesse modulieren und zu den beobachteten Wirkungen führen.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Trifluormethylierte Verbindungen: Diese Verbindungen enthalten ebenfalls Fluoratome und zeigen ähnliche Eigenschaften in Bezug auf Stabilität und Reaktivität.
Cyclopropan-Derivate: Verbindungen mit Cyclopropan-Ringen weisen strukturelle Ähnlichkeiten auf und können ein vergleichbares chemisches Verhalten haben.
Einzigartigkeit
Die Einzigartigkeit von 2-((3bR,4aS)-3-(Difluormethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)essigsäure liegt in ihrer spezifischen Kombination aus Difluormethyl- und Cyclopropan-Cyclopentan-Pyrazol-Struktur, die einzigartige chemische und biologische Eigenschaften verleiht, die in anderen Verbindungen nicht üblich sind.
Eigenschaften
Molekularformel |
C10H8F4N2O2 |
|---|---|
Molekulargewicht |
264.18 g/mol |
IUPAC-Name |
2-[(2R,4S)-9-(difluoromethyl)-5,5-difluoro-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetic acid |
InChI |
InChI=1S/C10H8F4N2O2/c11-9(12)7-6-3-1-4(3)10(13,14)8(6)16(15-7)2-5(17)18/h3-4,9H,1-2H2,(H,17,18)/t3-,4+/m1/s1 |
InChI-Schlüssel |
VQEPOQSIXGAOMF-DMTCNVIQSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]1C(C3=C2C(=NN3CC(=O)O)C(F)F)(F)F |
Kanonische SMILES |
C1C2C1C(C3=C2C(=NN3CC(=O)O)C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


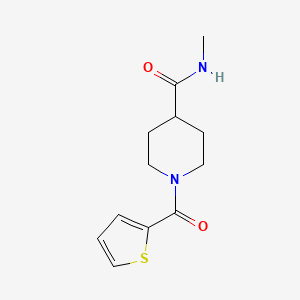
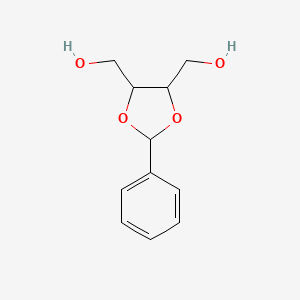

![3-Methyl-4,6-bis(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B11769455.png)

![4-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11769464.png)

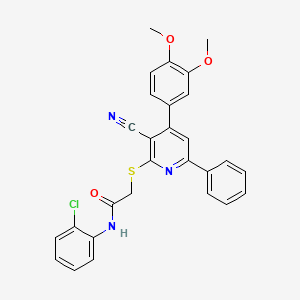
![3-Azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B11769484.png)
